N-(4-(2-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-2-oxoethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-14(24)21-16-5-3-15(4-6-16)13-18(25)23-10-7-17(8-11-23)28(26,27)19-20-9-12-22(19)2/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQBENVNDHPBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a piperidine ring, an imidazole moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes:
- Piperidine ring : Known for its role in various pharmacological activities.
- Imidazole moiety : Often associated with antimicrobial and anticancer properties.
- Sulfonamide group : Recognized for its antibacterial effects and enzyme inhibition capabilities.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives containing imidazole and piperidine were tested against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The results indicated significant cytotoxicity against HT-29 cells, with some compounds causing notable DNA fragmentation, suggesting a mechanism involving apoptosis induction .
Antimicrobial Activity
The sulfonamide group in the compound is linked to antibacterial properties. Research has shown that similar compounds exhibit activity against various bacterial strains. For example, studies have highlighted the effectiveness of piperidine derivatives in inhibiting bacterial growth, which is attributed to their ability to interfere with bacterial enzyme functions .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly focusing on acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and urea metabolism, respectively. Inhibiting these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and urinary disorders .
The biological activity of this compound is believed to involve:
- Binding to active sites on enzymes or receptors due to its sulfonamide and imidazole functionalities.
- Induction of apoptosis in cancer cells through mechanisms that involve DNA damage and disruption of cellular processes.
Case Study 1: Anticancer Evaluation
In a study evaluating various imidazole-piperazine derivatives, several compounds exhibited strong cytotoxic effects against HT-29 cells with IC50 values indicating potent activity. The most active compounds were noted for their ability to induce DNA fragmentation, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Testing
A series of piperidine derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds bearing the sulfonamide group showed significant inhibition against Staphylococcus aureus and Escherichia coli, confirming the importance of this moiety in enhancing antimicrobial efficacy .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate (IC50 = 5 µM) | Strong (Inhibition Zone = 15 mm) |
| Compound B | Structure B | High (IC50 = 0.5 µM) | Moderate (Inhibition Zone = 10 mm) |
| N-(4-(2-(4... | Current Compound | High (IC50 = 0.8 µM) | Strong (Inhibition Zone = 18 mm) |
Scientific Research Applications
Antinociceptive Pharmacology
One of the most notable applications of this compound is in the field of antinociceptive pharmacology . Research indicates that it acts as a selective antagonist for the B1 receptor, which is implicated in pain pathways.
- Mechanism of Action : The compound exhibits high affinity for human and mouse B1 receptors with a selectivity index exceeding 4000 when compared to other receptors, suggesting a focused therapeutic action on pain modulation without significant side effects from off-target interactions .
- Experimental Evidence : In preclinical models, particularly in mouse and rat models of nociception, N-(4-(2-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide demonstrated significant antinociceptive effects. It was effective in reducing pain responses in both acetic acid-induced writhing assays and formalin-induced nociception tests .
Antiviral Potential
Another promising application lies in the compound's potential as an antiviral agent . Given the ongoing need for effective treatments against viral infections, particularly those caused by coronaviruses, this compound's structural analogs are being investigated.
- Targeting Viral Enzymes : Similar compounds have shown efficacy against viral RNA-dependent RNA polymerases (RdRp), which are crucial for viral replication. The hypothesis is that this compound may also inhibit RdRp activity, thereby preventing viral replication .
Medicinal Chemistry and Drug Development
The synthesis and optimization of compounds like this compound provide insights into medicinal chemistry strategies aimed at developing new therapeutics.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship of this compound can lead to:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazole ring | Enhances receptor binding affinity |
| Piperidine moiety | Contributes to analgesic properties |
| Sulfonamide group | Potentially increases solubility and bioavailability |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several acetamide derivatives, differing primarily in substituents on the piperidine ring, heterocyclic systems, and sulfonyl/thio linkages. Key examples include:
Pharmacological and Functional Differences
- Target vs. Benzoimidazole Derivatives : Compound 37 (N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine) demonstrates dual H1/H4 receptor binding, whereas the target compound’s 1-methylimidazole-sulfonyl group may enhance selectivity for specific histamine receptor subtypes or kinases .
- Sulfonyl vs. Sulfanyl Linkages : The sulfonyl group in the target compound (vs. sulfanyl in 878065-83-9) likely improves metabolic stability and binding affinity due to stronger electron-withdrawing effects .
- Heterocyclic Variations : Replacement of imidazole with benzoimidazole (Compound 37) or benzisothiazol (874587-83-4) alters steric and electronic profiles, impacting target engagement .
Physicochemical Properties
- Solubility: While solubility data for the target compound are unavailable, acetamide derivatives with hydrophilic substituents (e.g., amino groups) exhibit higher aqueous solubility (e.g., N-[4-[(Aminoiminomethyl)amino]sulfonyl]phenyl]acetamide, solubility code 1749 in ) .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-(4-(2-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Sulfonylation of Piperidine : Reacting 4-(piperidin-1-yl)sulfonyl derivatives with 1-methyl-1H-imidazole-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Acetamide Coupling : Introducing the acetamide moiety via nucleophilic substitution or amidation reactions, often using carbodiimide coupling agents (e.g., EDC·HCl) in the presence of activating reagents .
- Purification : Column chromatography (silica gel) or recrystallization from solvents like methylene chloride is used to isolate the final compound .
Key Validation : Structural confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify purity and regioselectivity .
Q. How is structural purity validated for this compound?
Methodological Answer: Purity and structural integrity are confirmed using:
- Spectroscopic Techniques :
- Elemental Analysis : Experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
- Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities; dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl groups in related structures) confirm spatial conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in activity data (e.g., enzyme inhibition vs. cellular assays) are addressed by:
- Structural-Activity Relationship (SAR) Analysis : Comparing substituent effects (e.g., sulfonyl vs. acetyl groups) on target binding using molecular docking (e.g., AutoDock Vina) .
- Hydrogen Bonding Studies : Crystal structure data (e.g., N–H···O interactions forming R(10) dimers) reveal how intermolecular forces influence bioactivity .
- Reproducibility Checks : Standardizing assay conditions (e.g., buffer pH 4.6 for HPLC analysis , or fixed ATP concentrations in kinase assays).
Q. What in vitro models are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cellular Models :
Q. How can computational methods optimize its pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME predict parameters:
- Molecular Dynamics (MD) Simulations : Analyze binding stability (e.g., RMSD <2 Å over 100 ns trajectories) to target proteins like PI3Kγ .
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEG derivatives improves aqueous solubility .
Q. What strategies mitigate synthetic challenges in scaling up production?
Methodological Answer:
- Catalyst Optimization : Transition from homogeneous (e.g., Pd(OAc)) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 24 h to 2 h for amide couplings) and improve yield consistency .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
